4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
4-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-4-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique structure combining piperidine, pyridine, and cyclopenta[d]pyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-4-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through the alkylation of lithiated intermediates followed by reduction and rearrangement reactions.
Introduction of the pyridine moiety: This step often involves the use of pyridine derivatives and coupling reactions under controlled conditions.
Cyclopenta[d]pyrimidinone formation: This is usually the final step, involving cyclization reactions that form the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-4-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-4-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-4-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: This compound shares the piperidine moiety and is used in similar applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and are studied for their potential as kinase inhibitors.
Uniqueness
4-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-4-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H26N4O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H26N4O2S/c1-15-7-11-24(12-8-15)19(26)14-28-20-17-3-2-4-18(17)25(21(27)23-20)13-16-5-9-22-10-6-16/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3 |
InChI Key |
MDGPDFLEDQEBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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